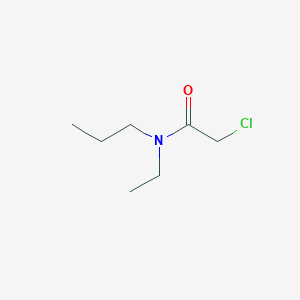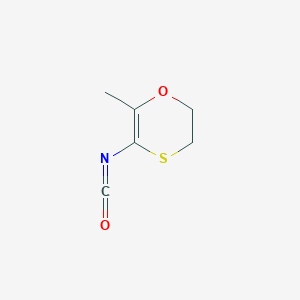
6-Chlorosulfonyl-5-methoxyindane
Descripción general
Descripción
6-Chlorosulfonyl-5-methoxyindane, also known as 6-CSI, is a chemical compound with the molecular formula C10H10ClNO3S. It is a member of the indane family of compounds and is used in scientific research applications. In
Aplicaciones Científicas De Investigación
6-Chlorosulfonyl-5-methoxyindane is primarily used in scientific research as a tool to study the effects of indane compounds on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and can be used to study the role of serotonin in the brain.
Mecanismo De Acción
The mechanism of action of 6-Chlorosulfonyl-5-methoxyindane involves the inhibition of the serotonin transporter. This results in an increase in the concentration of serotonin in the synaptic cleft, leading to increased stimulation of postsynaptic receptors. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chlorosulfonyl-5-methoxyindane are primarily related to its effects on the serotonin system. It has been shown to increase the release of serotonin in the brain, leading to increased stimulation of serotonin receptors. This can result in a range of effects, including changes in mood, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Chlorosulfonyl-5-methoxyindane in lab experiments is its high affinity for the serotonin transporter. This allows for precise manipulation of the serotonin system, which is important for studying the role of serotonin in the brain. However, one limitation of using 6-Chlorosulfonyl-5-methoxyindane is its potential toxicity. It is important to use caution when handling the compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research involving 6-Chlorosulfonyl-5-methoxyindane. One area of interest is the potential therapeutic uses of the compound. Its effects on the serotonin system make it a potential candidate for the treatment of depression and other mood disorders. Another area of interest is the development of new indane compounds with improved properties, such as increased potency or reduced toxicity.
Conclusion
In conclusion, 6-Chlorosulfonyl-5-methoxyindane is a chemical compound with a range of scientific research applications. Its high affinity for the serotonin transporter makes it a valuable tool for studying the role of serotonin in the brain. While there are some limitations to using the compound, its potential therapeutic uses and future directions for research make it an important area of study in the field of neuroscience.
Propiedades
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOLEHYHMOBNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
CAS RN |
88040-92-0 | |
| Record name | 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)


![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)




